molecular formula C14H18BClN2O2 B8221460 3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8221460
M. Wt: 292.57 g/mol
InChI Key: SUFQSJHBUPIZTI-UHFFFAOYSA-N
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Description

3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is notable for its boron-containing dioxaborolane group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and an ortho-substituted nitrobenzene.

    Introduction of the Chlorine Atom: Chlorination of the indazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Borylation: The introduction of the dioxaborolane group is typically carried out using a palladium-catalyzed borylation reaction. This step involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Cross-Coupling Reactions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (e.g., 80-100°C).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), solvent (e.g., methanol), temperature (e.g., room temperature).

Major Products Formed

    Substitution Reactions: Substituted indazoles with various functional groups.

    Cross-Coupling Reactions: Biaryl or vinyl-indazole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the indazole core.

Scientific Research Applications

3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-methyl-1H-indazole: Lacks the dioxaborolane group, resulting in different reactivity and applications.

    6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the chlorine atom, affecting its substitution reactions and biological activity.

    1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the chlorine atom, similar to the previous compound.

Uniqueness

3-chloro-1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the presence of both the chlorine atom and the dioxaborolane group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18(5)17-12(10)16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFQSJHBUPIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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